molecular formula C20H26N4O B5127924 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine

Cat. No. B5127924
M. Wt: 338.4 g/mol
InChI Key: PCXYBFIZFFNQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 belongs to the class of compounds known as phenylpiperazines, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been extensively studied for its biological activities. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, the compound has not been extensively studied in animal models, which may limit its potential for use in preclinical studies.

Future Directions

There are several future directions for the study of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine. One potential direction is the investigation of the compound's potential as a treatment for depression and anxiety disorders. Another potential direction is the study of the compound's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine involves a multi-step process that begins with the reaction of 4-acetyl-1-piperazine with 2-bromopyridine. This reaction results in the formation of 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl] ethanone. The next step involves the reduction of this compound to the corresponding alcohol, which is then converted to the corresponding amine by reaction with benzyl chloride. Finally, the amine is reacted with 2-methylbenzyl chloride to yield the desired product, this compound.

Scientific Research Applications

1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine has been extensively studied for its potential use in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been shown to have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

1-[4-[3-[[(2-methylphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-6-3-4-7-18(16)14-21-15-19-8-5-9-22-20(19)24-12-10-23(11-13-24)17(2)25/h3-9,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXYBFIZFFNQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.